2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride

Description

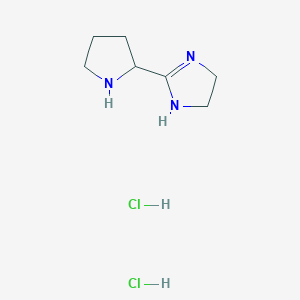

2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride is a bicyclic organic compound featuring a dihydroimidazole core fused with a pyrrolidine ring. The dihydroimidazole moiety (4,5-dihydro-1H-imidazole) is a partially saturated heterocycle with two nitrogen atoms, conferring basicity and hydrogen-bonding capabilities. The pyrrolidine substituent introduces a five-membered saturated ring with a secondary amine, enhancing the compound’s solubility in acidic conditions due to its hydrochloride salt form.

Properties

Molecular Formula |

C7H15Cl2N3 |

|---|---|

Molecular Weight |

212.12 g/mol |

IUPAC Name |

2-pyrrolidin-2-yl-4,5-dihydro-1H-imidazole;dihydrochloride |

InChI |

InChI=1S/C7H13N3.2ClH/c1-2-6(8-3-1)7-9-4-5-10-7;;/h6,8H,1-5H2,(H,9,10);2*1H |

InChI Key |

GETIGOAOTDNQFR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2=NCCN2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the condensation of glyoxal with ammonia or primary amines.

Fusion of Rings: The pyrrolidine and imidazole rings are fused together through a series of condensation reactions, often involving catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch Processing: Using large reactors to carry out the synthesis in stages.

Continuous Flow Processing: Employing continuous reactors to enhance efficiency and yield.

Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the rings.

Common Reagents and Conditions

Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.

Reduction: Often carried out in anhydrous conditions to prevent side reactions.

Substitution: Requires specific catalysts and solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride exerts its effects involves:

Molecular Targets: It may interact with specific proteins or enzymes, altering their activity.

Pathways: The compound can modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Dihydroimidazole Derivatives

- 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride (): Structure: Features a dihydroimidazole ring linked to an aniline group. Properties: The aromatic amine (aniline) enhances planar stacking interactions, while the dihydroimidazole contributes to hydrogen bonding. Application: Used as a building block in organic synthesis .

-

- Structure : Dihydroimidazole fused with pyridinecarboxylic acid and alkyl substituents.

- Properties : Act as herbicides by inhibiting acetolactate synthase (ALS). The carboxylic acid group enables chelation with metal ions in soil.

- Comparison : The target compound lacks the pyridinecarboxylic acid moiety, suggesting divergent biological roles. Its pyrrolidine group may favor interactions with amine-binding targets .

Imidazo-Pyridine Derivatives

- 2-Chloro-1H-imidazo[4,5-b]pyridine Hydrochloride ():

- Structure : A fused imidazo-pyridine system with chlorine substitution.

- Properties : The planar aromatic system and chloro substituent enhance electrophilic reactivity.

- Application : Likely used in pharmaceutical intermediates.

- Comparison : The target compound’s dihydroimidazole-pyrrolidine system is less aromatic, reducing π-π stacking but improving conformational flexibility for binding .

Substituent Effects

- Piperidine vs. Pyrrolidine ():

- Piperidine (6-membered ring): Present in compounds like 2-(2-methyl-2H-indazol-5-yl)-7-(piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one. Larger ring size increases steric bulk and alters binding kinetics.

- Pyrrolidine (5-membered ring): Smaller ring size in the target compound may enhance membrane permeability and reduce metabolic degradation .

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

The dihydroimidazole core in the target compound can participate in N–H···Cl hydrogen bonds with its hydrochloride counterions, stabilizing the crystal lattice. Similar patterns are observed in 4-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrochloride, where N–H···Cl interactions dominate . In contrast, imidazo-pyridine derivatives () rely on π-stacking and halogen bonding, leading to distinct packing efficiencies .

Molecular Weight and Solubility

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility Profile |

|---|---|---|---|---|

| Target compound | C₇H₁₄N₃Cl₂ | 223.12 g/mol | Pyrrolidine | High in water (HCl salt) |

| 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl | C₉H₁₁N₃·HCl | 197.66 g/mol | Aniline | Moderate in polar solvents |

| Imazamox | C₁₅H₁₉N₃O₄ | 305.33 g/mol | Pyridinecarboxylic acid | Low in water, high in DMSO |

The target compound’s lower molecular weight and hydrochloride salt form likely enhance aqueous solubility compared to bulkier analogs like imazamox .

Research and Application Gaps

While the provided evidence highlights structural analogs, direct pharmacological or agrochemical data for 2-(pyrrolidin-2-yl)-4,5-dihydro-1H-imidazoledihydrochloride are absent. Further studies should explore:

Biological Activity

2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole, also known by its CAS number 1555717-47-9, is a heterocyclic compound characterized by the presence of both pyrrolidine and imidazole rings. This compound has garnered interest in medicinal chemistry due to its potential biological activity and therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole is , with a molecular weight of approximately 139.20 g/mol. The compound's structure allows for diverse interactions with biological macromolecules, which is a key factor in its biological activity.

Biological Activity

Research indicates that 2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole exhibits significant biological activity through various mechanisms. These include:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity and thereby affecting metabolic pathways.

- Receptor Modulation : It may act as a modulator of certain receptors in the nervous system, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Interaction with metabolic enzymes | Treatment of metabolic disorders |

| Receptor Modulation | Modulation of neurotransmitter receptors | Neurological disorders treatment |

| Antimicrobial Activity | Inhibition of bacterial growth | Antibiotic development |

Synthesis

The synthesis of 2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole typically involves cyclization reactions that form the imidazole ring from pyrrolidine precursors. Common methods include:

- Cyclization of Pyrrolidine Derivatives : This involves the reaction of pyrrolidine with appropriate imidazole precursors under controlled conditions.

- Multi-Step Synthetic Approaches : These may include intermediate formation and purification steps to isolate the desired compound.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of 2-(Pyrrolidin-2-yl)-4,5-dihydro-1H-imidazole exhibited promising activity against various bacterial strains, suggesting its potential as an antibiotic agent .

- Neuropharmacological Research : Research has indicated that this compound may influence neurotransmitter systems, which could be beneficial in treating conditions like anxiety or depression.

- Combinatorial Chemistry Approaches : A versatile combinatorial approach was developed for synthesizing libraries of related compounds, allowing for rapid screening against Mycobacterium tuberculosis, where some derivatives showed significant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.